![molecular formula C26H28N4O2S B2464457 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 2034222-41-6](/img/structure/B2464457.png)
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Description
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
BenchChem offers high-quality 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Caramel-Like Aroma : Structurally related to pyranones, this compound belongs to the class of cyclic enolones. These compounds often possess a caramel-like aroma. In comparison to maltol (another caramel-like compound), 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one has better water solubility and a more pronounced “sweet” taste. It correlates positively with the “sweetness” perception in tobacco smoke, enhancing the overall sensory experience of sweetness and smoothness in cigarettes .
- Safe Alternative to Synthetic Dyes : As consumer concerns about synthetic colorants grow, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one serves as a natural substitute for some synthetic dyes. It has been approved for use as a food coloring agent in several countries .
- Promising Antiviral Properties : Novel derivatives containing similar structural motifs have demonstrated substantial antiviral activity . Further exploration of this compound’s antiviral potential could be valuable.
- Synthetic Route : The synthesis involves refluxing glucose and pyridine in ethanol under an argon atmosphere. Acetic acid is added, followed by dilution of the concentrated reaction solution with water. Ethyl acetate extraction yields γ-pyranone. Purification through column chromatography and high-vacuum distillation produces the title compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one . (See synthesis route in Figure 1.)
Flavor and Fragrance Chemistry
Natural Food Coloring
Antiviral Activity
Chemical Synthesis
Upstream and Downstream Products
Suppliers
properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-2-3-16-30-25(32)24-23(21(17-28-24)20-12-8-5-9-13-20)29-26(30)33-18-22(31)27-15-14-19-10-6-4-7-11-19/h4-13,17,28H,2-3,14-16,18H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIDVVSHSIECHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide |
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